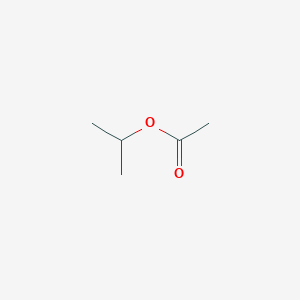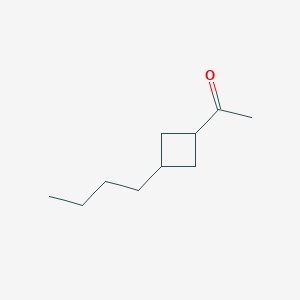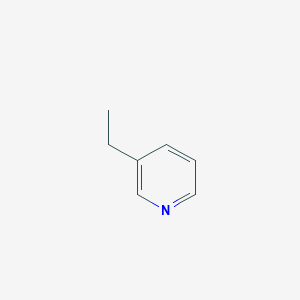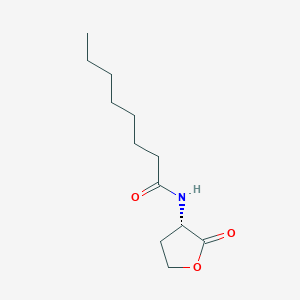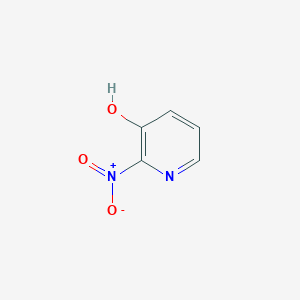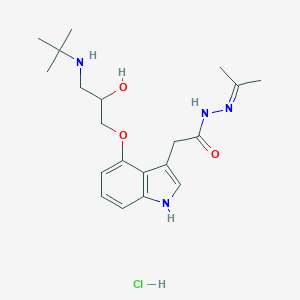
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TMDQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. TMDQ has been studied extensively for its potential use in various applications, including as a precursor for the synthesis of pharmaceuticals and as a reagent in organic chemistry reactions.
Mecanismo De Acción
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a unique mechanism of action, which involves the generation of reactive oxygen species (ROS) in cells. This leads to oxidative stress, which can induce cell death in cancer cells. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is its toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, including the development of new methods for its synthesis and the investigation of its potential use in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one and its potential side effects.
Métodos De Síntesis
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using various methods, including the reaction between 2,3-dichloroquinoxaline and trimethylsilyl cyanide in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with trimethylsilyl cyanide and sodium borohydride in the presence of a nickel catalyst.
Aplicaciones Científicas De Investigación
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential use in the synthesis of various pharmaceuticals due to its unique chemical properties. It has been used as a precursor in the synthesis of drugs such as quinoline and quinoxaline derivatives, which have shown promising results in the treatment of various diseases, including cancer and tuberculosis.
Propiedades
Número CAS |
146739-31-3 |
|---|---|
Nombre del producto |
3,3,8-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one |
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3,3,8-trimethyl-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-7-5-4-6-8-9(7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
Clave InChI |
LWIYBOCPCVPJRS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
SMILES canónico |
CC1=C2C(=CC=C1)NC(C(=O)N2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
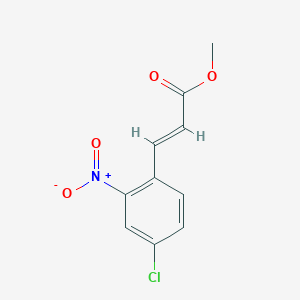
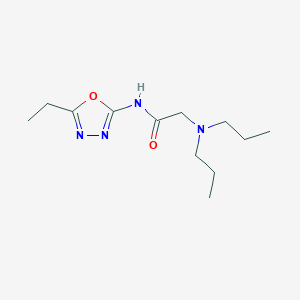

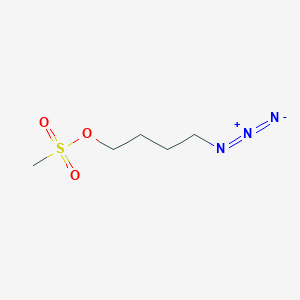
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)
